molecular formula C15H10O3S B8495756 7-Methyl-9-oxothioxanthene-3-carboxylic acid CAS No. 51763-07-6

7-Methyl-9-oxothioxanthene-3-carboxylic acid

Cat. No.: B8495756
CAS No.: 51763-07-6
M. Wt: 270.3 g/mol
InChI Key: IHTHWBOGGPTYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-9-oxothioxanthene-3-carboxylic acid is a useful research compound. Its molecular formula is C15H10O3S and its molecular weight is 270.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

51763-07-6

Molecular Formula

C15H10O3S

Molecular Weight

270.3 g/mol

IUPAC Name

7-methyl-9-oxothioxanthene-3-carboxylic acid

InChI

InChI=1S/C15H10O3S/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15(17)18)7-13(10)19-12/h2-7H,1H3,(H,17,18)

InChI Key

IHTHWBOGGPTYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-(3-aminopropyl)methacrylamide hydrochloride (APMA), 4.53 g (25.4 mmol), prepared as described in U.S. Pat. No. 5,858,653, Example 2, was suspended in 100 ml of anhydrous chloroform in a 250 ml round bottom flask equipped with a drying tube. 7-methyl-9-oxothioxanthene-3-carboxylic acid (MTA) was prepared as described in U.S. Pat. No. 4,506,083, Example D. MTA-chloride (MTA-Cl) was made as described in U.S. Pat. No. 6,007,833, Example 1. After cooling the slurry in an ice bath, MTA-Cl, 7.69 g (26.6 mmol), was added as a solid with stirring. A solution of 7.42 ml (53.2 mmol) of triethylamine (TEA) in 20 ml of chloroform was then added over a 1.5 hour time period, followed by a slow warming to room temperature. The mixture was allowed to stir 16 hours at room temperature under a drying tube. After this time, the reaction was washed with 0.1 N HCl and the solvent was removed under vacuum after adding a small amount of phenothiazine as an inhibitor. The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1) and gave 8.87 g (88.7% yield) of product after air drying. The structure of Compound 1 was confirmed by NMR analysis.
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MTA chloride
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7.42 mL
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20 mL
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100 mL
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Yield
88.7%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A methacrylamide-oxothioxanthene monomer (N-[3-(7-Methyl-9-oxothioxanthene-3-carboxamido)propyl]methacrylamide (MTA-APMA)) was first prepared. N-(3-aminopropyl)methacrylamide hydrochloride (APMA), 4.53 g (25.4 mmol), prepared as described in U.S. Pat. No. 5,858,653, Example 2, was suspended in 100 mL of anhydrous chloroform in a 250 mL round bottom flask equipped with a drying tube. 7-methyl-9-oxothioxanthene-3-carboxylic acid (MTA) was prepared as described in U.S. Pat. No. 4,506,083, Example D. MTA-chloride (MTA-Cl) was made as described in U.S. Pat. No. 6,007,833, Example 1. After cooling the slurry in an ice bath, MTA-Cl (7.69 g; 26.6 mmol) was added as a solid with stirring to the APMA-chloroform suspension. A solution of 7.42 mL (53.2 mmol) of TEA in 20 mL of chloroform was then added over a 1.5 hour time period, followed by a slow warming to room temperature. The mixture was allowed to stir 16 hours at room temperature under a drying tube. After this time, the reaction was washed with 0.1 N HCl and the solvent was removed under vacuum after adding a small amount of phenothiazine as an inhibitor. The resulting product was recrystallized from tetrahydrofuran (THF)/toluene (3/1) and gave 8.87 g (88.7% yield) of product after air drying. The structure of MTA-APMA was confirmed by NMR analysis.
Name
methacrylamide oxothioxanthene
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MTA chloride
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APMA chloroform
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[Compound]
Name
TEA
Quantity
7.42 mL
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reactant
Reaction Step Five
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20 mL
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100 mL
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solvent
Reaction Step Six
Yield
88.7%

Synthesis routes and methods IV

Procedure details

The 2-(p-tolylthio)benzene-1,4-dicarboxylic acid is transferred slowly to a flask, containing 100 ml of chlorosulfonic acid. The temperature is maintained between the 5 and 10° C. with an ice-bath. At the end of the addition, the solution is left to rest for maturation and after 1 hour is poured in water and ice. The precipitate is filtered, washed with water and dried in a vacuum oven obtaining 19.69 g (yield: 96.7%) of 7-methyl-9-oxo-thioxanthene-3-carboxylic acid as a yellow solid. Melting point>250° C.
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